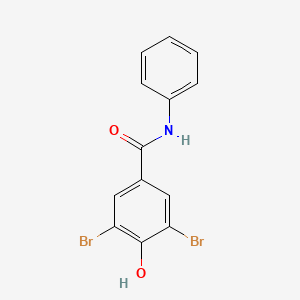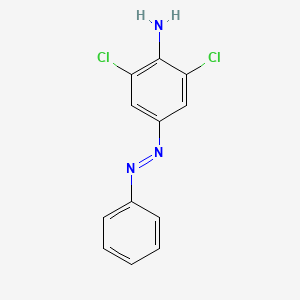
Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- is a chemical compound with the molecular formula C12H9Cl2N3 It is known for its distinctive structure, which includes a benzenamine core substituted with two chlorine atoms and a phenyldiazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- typically involves the diazotization of 2,6-dichloroaniline followed by coupling with aniline. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the successful formation of the diazonium salt and its subsequent coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize by-products and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzenamine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine,2,4-dichloro-
- Benzenamine,2,4,6-trichloro-
- Benzenamine,N-phenyl-4-(phenylazo)-
Uniqueness
Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- is unique due to its specific substitution pattern and the presence of the phenyldiazenyl group. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
7145-65-5 |
|---|---|
Fórmula molecular |
C12H9Cl2N3 |
Peso molecular |
266.12 g/mol |
Nombre IUPAC |
2,6-dichloro-4-phenyldiazenylaniline |
InChI |
InChI=1S/C12H9Cl2N3/c13-10-6-9(7-11(14)12(10)15)17-16-8-4-2-1-3-5-8/h1-7H,15H2 |
Clave InChI |
CGFOMWCQKNHSOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC(=C(C(=C2)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate](/img/structure/B13993935.png)
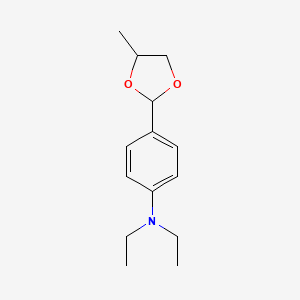

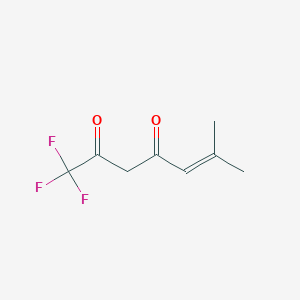
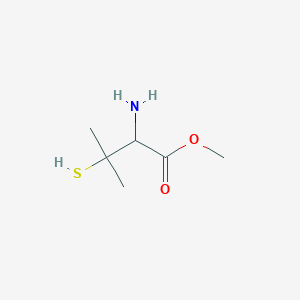
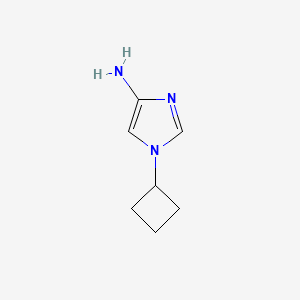
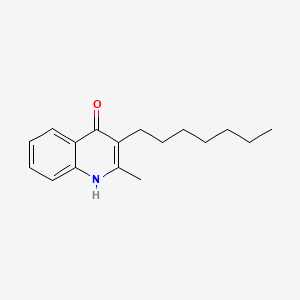

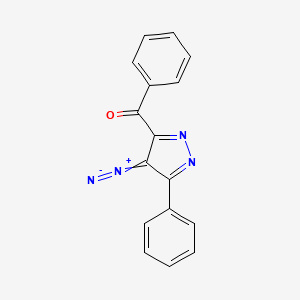
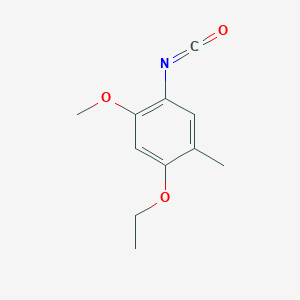
![4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide](/img/structure/B13993998.png)
![2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-](/img/structure/B13994004.png)
